molecular formula C12H11NO3 B063697 (R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione CAS No. 174810-06-1

(R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione

Cat. No. B063697
CAS RN: 174810-06-1
M. Wt: 217.22 g/mol
InChI Key: XWARCKJYBAUGMZ-MRVPVSSYSA-N
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Description

(R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione, also known as HIBD, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of the well-known drug thalidomide, which was originally developed as a sedative but was later found to have teratogenic effects on developing fetuses. However, HIBD does not share these negative effects and has shown promise in various research fields.

Scientific Research Applications

  • Synthesis of Antibacterial Agents : A synthetic method for preparing high enantiopure derivatives of isoindoline-1,3-dione has been developed, useful for creating antibacterial agents containing 2-oxazolidinone (Rajesh et al., 2011).

  • Tyrosinase Inhibition and Antioxidant Properties : Certain isoindoline-1,3-dione derivatives exhibit significant tyrosinase inhibitory activity and antioxidant properties, potentially useful in cosmetic and therapeutic applications (Then et al., 2018).

  • Synthesis of Spiro Derivatives : Isoindoline-1,3-dione derivatives have been used in the synthesis of spiro[pyran-4,4'-quinoline]-2',3'-dione derivatives, showing potential in organic synthesis and drug development (Reddy et al., 2015).

  • Green Catalytic System for Synthesis : The Water Extract of Onion Peel Ash method provides a greener catalytic system for synthesizing isoindoline-1,3-dione derivatives, which are important in various applications like material science and medicine (Journal et al., 2019).

  • Antimicrobial Activities and Computational Studies : The compound "2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione" has been investigated for its antimicrobial activities, showing potential in the development of new antimicrobial agents (Ghabbour & Qabeel, 2016).

  • Optoelectronic Applications : Novel acridin-isoindoline-1,3-dione derivatives have been synthesized for their photophysical and thermal properties, indicating potential in optoelectronic applications (Mane et al., 2019).

  • Corrosion Inhibition : Isoindoline-1,3-dione derivatives have been evaluated as corrosion inhibitors for mild steel, demonstrating their potential in industrial applications (Chadli et al., 2017).

properties

IUPAC Name

2-[(2R)-1-hydroxybut-3-en-2-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-8(7-14)13-11(15)9-5-3-4-6-10(9)12(13)16/h2-6,8,14H,1,7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWARCKJYBAUGMZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H](CO)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370356
Record name ST50825673
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione

CAS RN

174810-06-1
Record name ST50825673
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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